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molecular formula C13H23NO4 B1291836 Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 240401-09-6

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1291836
M. Wt: 257.33 g/mol
InChI Key: HCDWHGFENXBNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699870B2

Procedure details

6.47 g of tert-butyl 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was dissolved in 100 ml tetrahydrofuran, 1.3 g palladium carbon was added thereto, and the mixture was stirred overnight in a hydrogen atmosphere. The catalyst was filtered off from the reaction solution, 1.3 g of palladium carbon was added thereto, and the solution was stirred overnight in a hydrogen atmosphere. The catalyst was filtered off from the reaction solution, 2.6 g of palladium carbon was added thereto, and the solution was stirred overnight in a hydrogen atmosphere at 4.2 atmospheric pressure. The catalyst was filtered off from the reaction solution, the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/methanol) to give 4.27 g of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Name
tert-butyl 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH:9]1[CH2:13][C:12]2([CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[O:11][CH2:10]1)C1C=CC=CC=1.[H][H]>O1CCCC1.[C].[Pd]>[OH:8][CH:9]1[CH2:13][C:12]2([CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[O:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
tert-butyl 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
6.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1COC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred overnight in a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction solution, 1.3 g of palladium carbon
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction solution, 2.6 g of palladium carbon
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution was stirred overnight in a hydrogen atmosphere at 4.2 atmospheric pressure
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off from the reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1COC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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